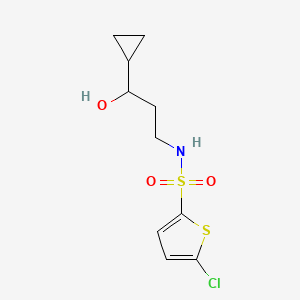

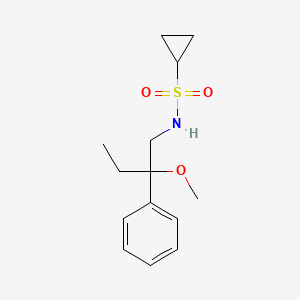

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide is not explicitly provided in the search results .Chemical Reactions Analysis

The specific chemical reactions involving 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide are not detailed in the search results .Applications De Recherche Scientifique

- Anti-inflammatory Properties : Researchers have explored the anti-inflammatory potential of this compound due to its sulfonamide moiety. It may inhibit pro-inflammatory pathways, making it a candidate for drug development .

- Anticancer Activity : Investigations suggest that this compound exhibits cytotoxic effects against cancer cells. Its unique structure could be harnessed for targeted therapies .

- Suzuki–Miyaura Coupling : The compound’s chloro-substituted thiophene ring makes it an interesting boron reagent for Suzuki–Miyaura cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation in organic synthesis .

- Protodeboronation : In catalytic protodeboronation reactions, boronic esters derived from this compound have been employed. These reactions enable the formation of complex molecules with high diastereoselectivity .

- Conjugated Polymers : Thiophene-based compounds are essential building blocks for conducting polymers. Researchers have investigated their use in organic electronics, sensors, and optoelectronic devices .

- Indole Derivatives : The compound’s indole-like core aligns with natural products containing indole. These derivatives often exhibit diverse biological and clinical applications .

- Metabolism and Bioactivation : Understanding the metabolism and bioactivation pathways of this compound is crucial for assessing its safety and potential adverse effects .

- Plant Growth Regulators : The hydroxypropyl group in the structure suggests a potential role in plant growth regulation. Investigating its effects on plant physiology could yield valuable insights .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Materials Science

Natural Product Chemistry

Pharmacology and Toxicology

Agrochemicals and Plant Hormones

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO3S2/c11-9-3-4-10(16-9)17(14,15)12-6-5-8(13)7-1-2-7/h3-4,7-8,12-13H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTIWRZVTIWIKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNS(=O)(=O)C2=CC=C(S2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)

![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)

![3-[(Pyridin-2-ylmethyl)amino]propanenitrile](/img/structure/B2369166.png)